molecular formula C15H14N2O2 B2433747 N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-77-7

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide

Cat. No. B2433747
CAS RN: 2270918-77-7
M. Wt: 254.289
InChI Key: FDQOZZRMVCTUAD-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” is a chemical compound with the empirical formula C15H14N2O2 . It has a molecular weight of 254.28 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational methods . The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the excitation energy can be calculated at the TD/B3LYP/6-31G level . Additionally, the HOMO-LUMO gap can be determined .

Scientific Research Applications

Molecular Interactions in Solutions

A study by Tekade et al. (2015) explored the molecular interactions of a similar compound, N-phenyl-3-(pyridin-4-yl) prop-2-enamide, in ethanol solutions. This research is significant in understanding solute-solvent interactions and the nature of solute impact on solvent structure, which can be relevant to the study of N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide (Tekade et al., 2015).

Synthesis and Chemical Transformations

The work of Unger et al. (2018) and Rasmussen et al. (1981) discusses the synthesis of related compounds and their transformations. These studies provide a framework for understanding how this compound might undergo chemical reactions and could be used in various applications, including the synthesis of other complex molecules (Unger et al., 2018); (Rasmussen et al., 1981).

Theoretical Studies and Molecular Properties

Öner et al. (2016) conducted a theoretical study on a closely related molecule, revealing insights into its geometric parameters, vibration frequencies, and NMR chemical shifts. Such theoretical studies are crucial for predicting the behavior and properties of this compound in various conditions (Öner et al., 2016).

Applications in Medicinal Chemistry

Studies by Schroeder et al. (2009) and Zhou et al. (2008) provide examples of how similar compounds are used in the development of new drugs and therapeutic agents. These findings can be extrapolated to explore the potential medicinal applications of this compound (Schroeder et al., 2009); (Zhou et al., 2008).

Analytical Techniques and Quality Control

Research by Ye et al. (2012) demonstrates the use of capillary electrophoresis for separating and analyzing compounds similar to this compound. This underscores the importance of analytical techniques in assessing the quality and purity of such compounds (Ye et al., 2012).

Future Directions

Future research could focus on further understanding the properties and potential applications of this compound. For instance, its potential applications in nonlinear optics could be confirmed by second and third harmonic generation studies .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-14(18)17-13-5-4-10-16-15(13)11-6-8-12(19-2)9-7-11/h3-10H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQOZZRMVCTUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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